molecular formula C10H10N2 B1422066 1-(Pyridin-2-yl)cyclobutanecarbonitrile CAS No. 485828-46-4

1-(Pyridin-2-yl)cyclobutanecarbonitrile

Cat. No. B1422066
M. Wt: 158.2 g/mol
InChI Key: ZIERJKUZAYDTGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .


Molecular Structure Analysis

The molecular formula of “1-(Pyridin-2-yl)cyclobutanecarbonitrile” is C10H10N2 . The molecular weight is 158.2 g/mol .


Chemical Reactions Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .


Physical And Chemical Properties Analysis

The boiling point of “1-(Pyridin-2-yl)cyclobutanecarbonitrile” is 319.924°C at 760 mmHg . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Indolyl-Tethered Spiro[cyclobutane-1,1'-indenes]

    The compound is used in the synthesis of indolyl-tethered spiro[cyclobutane-1,1'-indenes] through cascade reactions with alkynyl cyclobutanols. This method is notable for its high chemo- and regioselectivity, and the products can be further derivatized efficiently (Xu et al., 2021).

  • Creation of Tetrapyridyl Tetrahydropyrrolopyrrolones

    The compound is involved in the synthesis of complex molecules like tetrapyridyl tetrahydropyrrolopyrrolones, demonstrating its role in creating novel molecules with potential applications in various fields (Gao et al., 2022).

  • Development of Pyridine Derivatives

    It serves as a starting point for creating a range of novel pyridine and fused pyridine derivatives, with implications for antimicrobial and antioxidant activities (Flefel et al., 2018).

Sensor Applications

  • Fluorescent Sensor for Metal Ions: It's used in the design of chemosensors for selective detection of metal ions like Zn2+, demonstrating its importance in the development of sensitive and selective detection tools (Li et al., 2012).

Pharmaceutical and Biological Research

  • Antibacterial Activity

    Certain derivatives exhibit significant antibacterial activity, highlighting its potential in developing new antimicrobial agents (Bogdanowicz et al., 2013).

  • Inhibitors for SARS-CoV-2 RdRp

    Azafluorene derivatives of the compound have been studied as inhibitors for SARS-CoV-2 RdRp, indicating its relevance in antiviral drug development (Venkateshan et al., 2020).

Photophysical Research

  • Photoreactivity Studies: Its derivatives have been explored for photoreactivity, contributing to our understanding of photochemical processes and potentially leading to the development of photo-responsive materials (Cermola et al., 2009).

Coordination Chemistry and Material Science

  • Synthesis of Coordination Compounds: The compound is used in the synthesis of transition metal-cyanopyridine polymers, which have applications in luminescent materials and coordination chemistry (Chen et al., 2011).

Future Directions

The synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives has been explored, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . This suggests that “1-(Pyridin-2-yl)cyclobutanecarbonitrile” and related compounds may have potential applications in the development of new drugs .

properties

IUPAC Name

1-pyridin-2-ylcyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-8-10(5-3-6-10)9-4-1-2-7-12-9/h1-2,4,7H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIERJKUZAYDTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681046
Record name 1-(Pyridin-2-yl)cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-2-yl)cyclobutanecarbonitrile

CAS RN

485828-46-4
Record name 1-(2-Pyridinyl)cyclobutanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=485828-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Pyridin-2-yl)cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a dry flask under Ar, 2-fluoropyridine (3.18 ml, 37 mmol) and cyclobutanecarbonitrile (3.0 g, 37 mmol) were dissolved in toluene (55 mL). The solution was cooled to 0° C. A 1M solution of sodium bis(trimethylsilyl)amide in THF (40.7 mL, 40.7 mmol) was added slowly over 5 min. After 1 h, the solution was warmed to room temperature. After another 19 h, the reaction was diluted with NH4Cl (aq) and DCM. The layers were separated. The aqueous layer was extracted with DCM. The combined organic layers were dried over MgSO4, filtered and concentrated to yield 4.68 g (80%) of 1-pyridin-2-yl-cyclobutanecarbonitrile as a pale yellow oil, m/z=159.7 [M+1]+.
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3.18 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Pyridin-2-yl)cyclobutanecarbonitrile
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1-(Pyridin-2-yl)cyclobutanecarbonitrile
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1-(Pyridin-2-yl)cyclobutanecarbonitrile

Citations

For This Compound
1
Citations
OP Demchuk, OV Hryshchuk… - European Journal of …, 2019 - Wiley Online Library
An approach to all isomeric 3‐pyridylcyclobutane‐derived building blocks, ie ketones, alcohols and amines, is described. Synthesis of the title compounds relied on the five‐step …

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